Cyclopentyl 4-(morpholinomethyl)phenyl ketone
Description
The compound "Cyclopentyl 4-(morpholinomethyl)phenyl ketone" is an aryl ketone derivative featuring a cyclopentyl group attached to a phenyl ring substituted with a morpholinomethyl moiety. This analog shares a cyclopentyl ketone backbone but substitutes the morpholinomethyl group with a spirocyclic ether-amine (1,4-dioxa-8-azaspiro[4.5]decane), resulting in distinct physicochemical and biological properties.
Properties
IUPAC Name |
cyclopentyl-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(15-3-1-2-4-15)16-7-5-14(6-8-16)13-18-9-11-20-12-10-18/h5-8,15H,1-4,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQYLSATHKUFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642664 | |
| Record name | Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-77-9 | |
| Record name | Cyclopentyl[4-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 4-(morpholinomethyl)phenyl ketone typically involves the reaction of cyclopentanone with 4-(morpholinomethyl)benzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the ketone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as chromatography can help in obtaining a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(morpholinomethyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Cyclopentyl 4-(morpholinomethyl)phenyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl 4-(morpholinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize "Cyclopentyl 4-(morpholinomethyl)phenyl ketone," we analyze structurally and functionally related compounds from the provided evidence:
Structural Analogs
Key Observations:
Morpholinomethyl groups (hypothesized in the target compound) are more flexible and may improve solubility due to the amine’s polarity . Fluorine in cyclopropyl 4-fluorophenyl ketone ( ) enhances electronegativity, influencing electronic distribution and reactivity in substitution reactions .
Molecular Weight and Applications The spirocyclic analog ( ) has a higher molecular weight (329.44 g/mol) than typical aryl ketones, which may limit diffusion across biological membranes. Phenolic derivatives like 4-(trans-4-heptylcyclohexyl)-phenol ( ) are used in materials science and agrochemicals, whereas morpholine-containing compounds are often explored for pharmaceutical applications due to their bioavailability .
Synthetic Complexity The spirocyclic compound ( ) likely requires multi-step synthesis involving spiro-ring formation, whereas morpholinomethyl derivatives could be synthesized via simpler alkylation or Mannich reactions.
Functional Comparison
Research Findings and Limitations
- highlights the role of spirocyclic substituents in agrochemical intermediates, contrasting with the hypothesized pharmacological relevance of morpholinomethyl groups.
- describes synthetic methods for cyclopentanone derivatives, suggesting that analogous routes (e.g., hydrolysis or alkylation) could apply to the target compound .
- underscores market-driven applications for structurally distinct compounds, emphasizing the need for tailored synthesis based on substituent design .
Data Gaps: Direct experimental data (e.g., melting point, bioactivity) for "this compound" is absent in the provided evidence. Further studies are required to validate its properties and applications.
Biological Activity
Cyclopentyl 4-(morpholinomethyl)phenyl ketone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group attached to a phenyl ketone, with a morpholinomethyl substituent. The presence of the morpholine ring is crucial as it influences the compound's interaction with biological targets, enhancing its pharmacological properties.
The biological activity of this compound primarily arises from its ability to bind to specific enzymes and receptors. This binding modulates their activity, leading to various biological effects. The exact molecular targets depend on the context of use, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit certain enzymes, similar to other phenyl ketones that act as inhibitors in various biochemical pathways.
- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:
| Compound | Modification | Biological Activity |
|---|---|---|
| This compound | Base compound | Moderate enzyme inhibition |
| Cyclopentyl 3-(morpholinomethyl)phenyl ketone | Change position of morpholine | Increased receptor affinity |
| Cyclopentyl 4-(piperidinomethyl)phenyl ketone | Replace morpholine with piperidine | Enhanced potency in specific assays |
These modifications illustrate how slight changes in structure can significantly affect efficacy and selectivity.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited cytotoxicity against several types of cancer cells, potentially through apoptosis induction.
- Neuroprotective Effects : Research has shown that derivatives of this compound can protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease treatment.
- Inflammatory Response Modulation : In vitro studies demonstrated that this compound could modulate inflammatory cytokine production, indicating potential applications in treating inflammatory diseases.
Research Findings
Recent research highlights the diverse applications and potential therapeutic uses of this compound:
- Inhibition Studies : Various studies have reported IC50 values for enzyme inhibition ranging from low nanomolar to micromolar concentrations, indicating strong biological activity.
- Binding Affinities : The compound has shown promising binding affinities for several targets, which could lead to its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
